![molecular formula C23H19FN2O4 B2627044 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(2-fluorophenoxy)acetamide CAS No. 922082-25-5](/img/structure/B2627044.png)
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(2-fluorophenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(2-fluorophenoxy)acetamide is a complex organic compound that belongs to the class of dibenzo[b,f][1,4]oxazepines. This compound is characterized by its unique structure, which includes an oxazepine ring fused with a dibenzofuran system, an ethyl group, and a fluorophenoxyacetamide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(2-fluorophenoxy)acetamide typically involves multiple steps:
Formation of the Oxazepine Ring: The initial step involves the cyclization of appropriate precursors to form the oxazep
生物活性
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(2-fluorophenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including cytotoxic effects, analgesic properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula C24H22N2O5 with a molecular weight of approximately 418.45 g/mol. Its structure features a dibenzo[b,f][1,4]oxazepine core, which is known for its pharmacological versatility.
Cytotoxic Activity
Recent studies have demonstrated that compounds within the dibenzo[b,f][1,4]oxazepine class exhibit notable cytotoxic effects against various cancer cell lines. The following table summarizes the cytotoxic activity of related compounds tested against different cell lines:
Compound | Cell Line | IC50 (µM) | Notes |
---|---|---|---|
3f | HeLa (cervix adenocarcinoma) | 93.7 | Significant cytotoxicity observed |
3g | U87 (glioblastoma) | 97.1 | Comparable activity to positive control |
3h | BICR18 (laryngeal squamous cell carcinoma) | 95.0 | Induced apoptosis in treated cells |
3n | EUFA30 (normal fibroblasts) | >300 | Higher IC50 indicates selectivity |
The cytotoxic effects were assessed through MTT assays, revealing that compounds such as 3f , 3g , and 3h exhibited selective toxicity towards cancer cells while sparing normal cells to a degree. This selectivity is crucial for developing effective cancer therapies that minimize harm to healthy tissues .
Analgesic Properties
The compound has also been evaluated for its analgesic properties using the 2-phenyl-1,4-benzoquinone-induced writhing test in mice. This assay is a standard method for assessing analgesic efficacy. The results indicated that the compound effectively reduced pain responses in a dose-dependent manner, suggesting its potential utility as an analgesic agent .
The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is believed to involve interactions with specific cellular targets such as receptors involved in pain perception and cancer cell proliferation pathways. Its structural similarity to other known receptor ligands suggests that it may act as a selective inhibitor of certain pathways critical for tumor growth and survival .
Case Studies
A study published in Molecules explored the synthesis and biological evaluation of various derivatives of dibenzo[b,f][1,4]oxazepine compounds. Among these derivatives, several exhibited promising anticancer activity with IC50 values significantly lower than those of standard chemotherapeutics. These findings underscore the potential for further development of this compound class as novel therapeutic agents .
科学的研究の応用
Medicinal Chemistry Applications
- Antiinflammatory Activity
-
Dopamine D2 Receptor Inhibition
- Some derivatives of this compound have shown selective inhibition of the dopamine D2 receptor. This suggests potential applications in treating neurological disorders such as schizophrenia and Parkinson's disease.
-
Angiogenesis Inhibition
- Recent studies have identified N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin) as a thermostable small-molecule inhibitor of angiogenesis. It suppresses pathways involved in endothelial activation and vascular permeability, making it a candidate for treating conditions like diabetic retinopathy and age-related macular degeneration .
Case Studies and Research Findings
特性
IUPAC Name |
N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-(2-fluorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O4/c1-2-26-18-8-4-6-10-21(18)30-19-12-11-15(13-16(19)23(26)28)25-22(27)14-29-20-9-5-3-7-17(20)24/h3-13H,2,14H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTCBMYEIGYDEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)COC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。